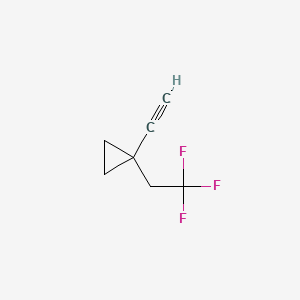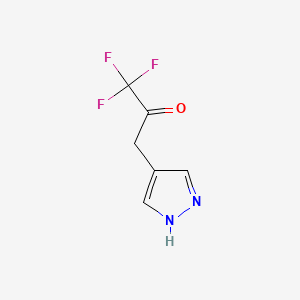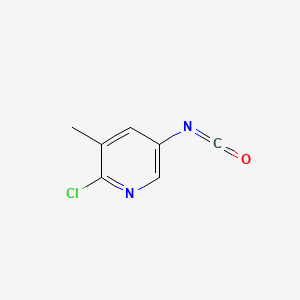
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane, also known as e-TFEC, is a cyclic alkyl compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is capable of forming strong covalent bonds with other molecules. This makes it an ideal compound for use in a variety of organic synthesis reactions. In addition, its unique chemical properties make it an attractive candidate for use in a variety of biochemical and physiological experiments.
科学研究应用
E-TFEC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of difluorocyclopropanes and cyclic ethers. In addition, it has been used in the synthesis of biologically active compounds, such as the synthesis of aryloxypropanols and aryloxypropanamides. Furthermore, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been used in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane is complex and involves the formation of covalent bonds between the cyclopropane ring and other molecules. When 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane reacts with other molecules, the cyclopropane ring opens and forms a carbon-carbon double bond. This double bond can then react with other molecules to form covalent bonds. This reaction is highly exothermic and is used to drive a variety of organic synthesis reactions.
Biochemical and Physiological Effects
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been studied for its potential biochemical and physiological effects. In animal studies, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have anticonvulsant and anxiolytic effects. It has also been shown to have anti-inflammatory, anti-cancer, and anti-apoptotic effects. In addition, 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane has been shown to have neuroprotective and antioxidant effects.
实验室实验的优点和局限性
The use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for use in research applications. However, there are some limitations to the use of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to the loss of the compound during the experiment.
未来方向
E-TFEC has a wide range of potential applications in scientific research. Future research could focus on further investigating its potential biochemical and physiological effects. In addition, further research could be done to develop more efficient synthesis methods for the compound. Furthermore, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in materials science and nanotechnology. Finally, further research could be done to explore the potential applications of 1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane in drug discovery and development.
合成方法
E-TFEC can be synthesized through a variety of methods. The most common method involves the reaction of 2,2,2-trifluoroethyl bromide and 1-ethynylcyclopropane in the presence of a base. The reaction proceeds through the formation of an organobromide intermediate, which is then reduced to the desired product by a Lewis acid. Other methods of synthesis include the reaction of 2,2,2-trifluoroethyl iodide and 1-ethynylcyclopropane, or the reaction of 2,2,2-trifluoroethyl chloride and 1-ethynylcyclopropane in the presence of a base.
属性
IUPAC Name |
1-ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3/c1-2-6(3-4-6)5-7(8,9)10/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZONPFVDKJWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(2,2,2-trifluoroethyl)cyclopropane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)







![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)